![molecular formula C19H17Cl2N3O2 B2775185 4-{[(4-chlorobenzyl)amino]methylene}-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one CAS No. 338751-22-7](/img/structure/B2775185.png)
4-{[(4-chlorobenzyl)amino]methylene}-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound is a complex organic molecule with multiple functional groups . It contains a pyrazolone core, which is a type of heterocyclic compound. The molecule also has two chlorophenyl groups and an ethoxy group attached to it .
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . For example, 4-chlorobenzylchloride can be reacted with methylamine in tetrahydrofuran under an inert atmosphere .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a pyrazolone core, two chlorophenyl groups, and an ethoxy group . The exact molecular weight and other specific details may vary depending on the specific synthesis process and any potential impurities.Scientific Research Applications
- Applications :
- Dye Lasers : Liquid crystals are used in dye lasers to tune the laser emission wavelength. CODA might serve as a potential dye for such lasers .
- Applications :
- Applications :
- Applications :
- Applications :
Liquid Crystalline Behavior
Antimicrobial Activities
Anti-Inflammatory and Analgesic Activities
Anti-HIV Activity
Pharmacological Studies
Nanostructured Materials Synthesis
Future Directions
Indole derivatives, which have a similar structure to the compound , have been found to have diverse biological activities and have been suggested to have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on exploring the biological activities of this compound and its potential therapeutic applications.
properties
IUPAC Name |
2-(4-chlorophenyl)-4-[(4-chlorophenyl)methyliminomethyl]-5-ethoxy-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O2/c1-2-26-18-17(12-22-11-13-3-5-14(20)6-4-13)19(25)24(23-18)16-9-7-15(21)8-10-16/h3-10,12,23H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHVATYJZBZORQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-chlorobenzyl)amino]methylene}-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one |
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